molecular formula C5H6O2 B128120 1,3-Cyclopentanedione CAS No. 3859-41-4

1,3-Cyclopentanedione

Cat. No.: B128120
CAS No.: 3859-41-4
M. Wt: 98.1 g/mol
InChI Key: LOGSONSNCYTHPS-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione is an organic compound with the molecular formula C₅H₆O₂. It is one of two isomeric cyclopentanediones, the other being 1,2-cyclopentanedione. This compound is characterized by a five-membered ring with two ketone groups at the 1 and 3 positions. The enol form of this compound is more stable than the diketo form, which has been confirmed by X-ray crystallography .

Chemical Reactions Analysis

1,3-Cyclopentanedione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclopentanediol or other reduced forms.

    Substitution: It can participate in substitution reactions, especially at the carbonyl positions, forming various derivatives. Common reagents used in these reactions include hydrogen, zinc, acetic acid, and various oxidizing agents.

Scientific Research Applications

1,3-Cyclopentanedione has several applications in scientific research:

Comparison with Similar Compounds

1,3-Cyclopentanedione is unique due to its stability in the enol form and its versatile reactivity. Similar compounds include:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various chemical and biological applications.

Biological Activity

1,3-Cyclopentanedione (CPD) is a diketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's reactivity with biological molecules, its role as a carboxylic acid isostere, and its antimicrobial properties.

This compound is characterized by its diketone structure, which allows it to participate in various chemical reactions. Notably, it has been shown to react with sulfenic acids in proteins, which are critical for cellular signaling and oxidative stress responses. The reactivity of CPD with cysteine residues in proteins has been studied extensively.

The interaction of CPD with protein sulfenic acids involves the formation of stable adducts. Research indicates that CPD exhibits enhanced reactivity under acidic conditions compared to other diketones like dimedone. For instance, studies using electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) demonstrated that the reaction rate of CPD with sulfenic acids increased significantly at lower pH levels, indicating that the enol form of CPD is likely the primary reactive species in these conditions .

Biological Activity in Drug Design

CPD has been explored as a potential isostere for carboxylic acids in drug design. Isosteres are compounds that have similar physical or chemical properties but differ in structure, making them valuable for modifying drug characteristics without altering biological activity. A study demonstrated that derivatives of CPD could effectively substitute for carboxylic acid functional groups in certain receptor antagonists. For example, a series of mono- and di-substituted cyclopentane-1,3-dione derivatives were synthesized and evaluated for their activity against thromboxane-A2 prostanoid (TP) receptors, yielding promising results with IC50 values comparable to traditional carboxylic acid derivatives .

Table 1: TP Receptor Antagonist Activity of CPD Derivatives

CompoundHuman TP IC50 (nM)Mouse TP IC50 (nM)
1261 (+/− 21)27 (+/− 11)
41250 (+/− 33)52 (+/− 17)
42131 (+/− 70)3.1 (+/− 3.4)
43171 (+/− 35)9.4 (+/− 8.0)
Other>10,000>10,000

Antimicrobial Properties

Recent studies have also investigated the antimicrobial activity of compounds derived from CPD. These compounds were tested against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of CPD Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
Spiro[benzo[h]quinoline-7,3′-dione]6.446.89
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]2.30Not tested

The minimum inhibitory concentration (MIC) values suggest that some CPD derivatives could serve as lead compounds for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Case Studies and Research Findings

Several case studies highlight the utility of CPD in biological research:

  • Cysteine Sulfenic Acid Modification : A study focused on the ability of CPD to modify redox-sensitive cysteine residues in proteins involved in oxidative stress signaling pathways. The findings suggest that CPD can serve as a probe for studying oxidative modifications within cellular contexts .
  • Drug Development : The application of CPD derivatives in drug design has been explored through various assays assessing their binding affinity and functional activity at target receptors. These studies indicate that CPD can enhance the pharmacological profile of existing drugs by improving their bioavailability and specificity .

Properties

IUPAC Name

cyclopentane-1,3-dione
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InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGSONSNCYTHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
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DSSTOX Substance ID

DTXSID90191911
Record name 1,3-Cyclopentanedione
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Molecular Weight

98.10 g/mol
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Physical Description

Beige to light purple powder; [Acros Organics MSDS]
Record name 1,3-Cyclopentanedione
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CAS No.

3859-41-4
Record name 1,3-Cyclopentanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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